Methyl 6-acetyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
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Properties
IUPAC Name |
methyl 6-acetyl-2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O6S/c1-11(23)22-8-7-12-16(9-22)29-19(17(12)20(25)26-2)21-18(24)15-10-27-13-5-3-4-6-14(13)28-15/h3-6,15H,7-10H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZKLHSREDJTKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-acetyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (CAS Number: 864857-94-3) is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological effects, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound features a unique architecture comprising multiple heterocycles, including a thieno[2,3-c]pyridine core and a benzo[b][1,4]dioxine moiety. Its molecular formula is , indicating a diverse range of functional groups that may contribute to its biological activity.
1. Anticancer Properties
Preliminary studies suggest that this compound exhibits anticancer properties . It appears to inhibit the Hedgehog signaling pathway, which is crucial for regulating cell proliferation and differentiation. By modulating this pathway, the compound may serve as an effective therapeutic agent against various cancers.
2. Interaction Studies
Interaction studies have focused on the compound's binding affinities with various biological targets. These studies are essential for understanding how the compound interacts at the molecular level with enzymes or receptors involved in disease processes. For instance, it has shown potential in targeting alpha-adrenergic receptors, which are implicated in numerous physiological responses and therapeutic areas .
The mechanisms behind the biological activities of this compound can be attributed to its structural features:
- Electrophilic Aromatic Substitution : The electron-rich nature of the thieno[2,3-c]pyridine structure suggests potential reactivity in electrophilic aromatic substitution reactions.
- Inhibition of Signaling Pathways : The ability to inhibit specific signaling pathways like Hedgehog may lead to reduced tumor growth and improved cancer treatment outcomes.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine | Contains a thieno[2,3-c]pyridine core | Potential anti-inflammatory properties |
| Methyl 6-acetyl-4-methylthieno[3,2-c]pyridine | Similar thienopyridine structure | Antimicrobial activity |
| 5-Methyl-4H-thieno[3,2-b]pyridin-7-one | Related heterocyclic framework | Anticancer properties |
This comparison highlights the uniqueness of this compound due to its specific combination of functional groups and heterocyclic structures that may enhance its biological efficacy compared to similar compounds.
Case Studies and Research Findings
Research has demonstrated varying degrees of success in evaluating the biological activity of similar compounds. For instance:
- Study on Antitumor Activity : A study indicated that related compounds significantly reduced tumor sizes in animal models when administered at specific dosages. This suggests that modifications in similar structures could yield promising anticancer agents.
- Pharmacological Evaluation : Compounds sharing structural features with methyl 6-acetyl derivatives have been evaluated for their pharmacological effects on alpha-adrenoceptors. Enhanced selectivity and potency were noted in some derivatives compared to traditional drugs .
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for analogous tetrahydrothieno[2,3-c]pyridine derivatives, and how can they inform the synthesis of this compound?
- Answer : One-pot multi-step reactions are effective for synthesizing structurally complex heterocycles. For example, tetrahydroimidazo[1,2-a]pyridine derivatives (e.g., compounds in and ) were synthesized via cyclocondensation and subsequent functionalization steps. Key steps include:
- Cyclocondensation : Using chloroacetic acid and aromatic aldehydes in acetic anhydride/acetic acid under reflux ().
- Purification : Crystallization from polar aprotic solvents (e.g., DMF/water) to achieve >50% purity ().
- Critical Parameters : Reaction time (2–12 hours), temperature (reflux conditions), and stoichiometric ratios of reagents ().
- Reference : Similar protocols can be adapted for the target compound, prioritizing regioselective acetylation and carboxamide coupling .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Answer : A multi-technique approach is essential:
- 1H/13C NMR : Assign peaks for acetyl groups (~2.1–2.4 ppm for CH3), dihydrobenzo[b][1,4]dioxine protons (aromatic region: 6.5–7.5 ppm), and tetrahydrothieno-pyridine backbone ().
- IR : Identify carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and amide N–H bonds (~3200–3400 cm⁻¹) ().
- HRMS : Validate molecular weight (e.g., <0.02% error between calculated and observed values, as in ).
- Reference : Cross-referencing spectral data with structurally related compounds (e.g., ethyl 2-amino-6-benzyl derivatives in ) reduces ambiguity .
Advanced Research Questions
Q. How can computational reaction path search methods optimize the synthesis of this compound?
- Answer : Quantum chemical calculations (e.g., density functional theory) can predict transition states and intermediates, reducing trial-and-error experimentation:
- Step 1 : Simulate reaction pathways for key steps (e.g., acetyl group introduction).
- Step 2 : Use information science to prioritize experimental conditions with high thermodynamic favorability ().
- Case Study : ICReDD’s approach reduced reaction development time by 40% in similar heterocyclic systems ().
- Reference : Integrate computational workflows (e.g., Gaussian, ORCA) with high-throughput screening .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Answer : Contradictions often arise from dynamic molecular behavior (e.g., tautomerism):
- Strategy 1 : Variable-temperature NMR to detect conformational changes (e.g., coalescence of proton signals).
- Strategy 2 : 2D NMR (COSY, HSQC) to correlate ambiguous signals (e.g., distinguishing dihydrothieno-pyridine protons from dihydrobenzo[d]ioxine protons).
- Example : In , HRMS resolved discrepancies between theoretical and observed molecular weights .
Q. How can reaction engineering principles improve yield in multi-step syntheses?
- Answer : Apply CRDC subclass RDF2050112 (reaction fundamentals and reactor design):
- Continuous Flow Systems : Enhance mixing and heat transfer for exothermic steps (e.g., acetylations).
- Membrane Technologies : Separate byproducts in situ ().
- Reference : Pilot-scale studies on similar compounds achieved >70% yield via optimized reactor geometries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
